molecular formula C30H25N5O2 B11394316 3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]quinazolin-4(3H)-one

3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]quinazolin-4(3H)-one

Cat. No.: B11394316
M. Wt: 487.6 g/mol
InChI Key: JZUGJWXVXBIPGW-ISLYRVAYSA-N
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Description

3-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-2-[(1E)-2-(2-METHYL-1H-INDOL-3-YL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound with a unique structure that combines elements of pyrazole, indole, and quinazolinone

Preparation Methods

The synthesis of 3-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-2-[(1E)-2-(2-METHYL-1H-INDOL-3-YL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of a β-diketone with hydrazine derivatives under acidic or basic conditions.

    Synthesis of the indole derivative: This step involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde.

    Coupling of the pyrazole and indole derivatives: This step may involve a Heck reaction or Suzuki coupling to form the desired ethenyl linkage.

    Formation of the quinazolinone ring: This can be achieved through the cyclization of an anthranilic acid derivative with an appropriate amine.

Industrial production methods would likely involve optimization of these steps to improve yield and scalability, including the use of catalysts and controlled reaction conditions.

Chemical Reactions Analysis

3-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-2-[(1E)-2-(2-METHYL-1H-INDOL-3-YL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride, leading to the formation of reduced derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings, depending on the reagents and conditions used.

The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

    Medicine: Due to its unique structure, it may exhibit pharmacological activity and could be investigated as a potential drug candidate for various diseases.

    Industry: It could be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-2-[(1E)-2-(2-METHYL-1H-INDOL-3-YL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition or activation of specific enzymes, modulation of receptor activity, or intercalation into DNA.

Comparison with Similar Compounds

Similar compounds to 3-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-2-[(1E)-2-(2-METHYL-1H-INDOL-3-YL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE include other pyrazole, indole, and quinazolinone derivatives. These compounds may share some structural features but differ in their specific substituents and overall molecular architecture. The uniqueness of this compound lies in its combination of these three distinct moieties, which may confer unique properties and activities not found in simpler analogs.

Properties

Molecular Formula

C30H25N5O2

Molecular Weight

487.6 g/mol

IUPAC Name

3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]quinazolin-4-one

InChI

InChI=1S/C30H25N5O2/c1-19-22(23-13-7-9-15-25(23)31-19)17-18-27-32-26-16-10-8-14-24(26)29(36)34(27)28-20(2)33(3)35(30(28)37)21-11-5-4-6-12-21/h4-18,31H,1-3H3/b18-17+

InChI Key

JZUGJWXVXBIPGW-ISLYRVAYSA-N

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1)/C=C/C3=NC4=CC=CC=C4C(=O)N3C5=C(N(N(C5=O)C6=CC=CC=C6)C)C

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C=CC3=NC4=CC=CC=C4C(=O)N3C5=C(N(N(C5=O)C6=CC=CC=C6)C)C

Origin of Product

United States

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